2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a triazole ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling through a sulfanyl linkage.
Preparation of Triazole Intermediate: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Preparation of Thiazole Intermediate: The thiazole ring is often synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the triazole and thiazole intermediates through a sulfanyl linkage, typically using thiol reagents and coupling agents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or thiazole rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole and thiazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins or enzymes.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. Additionally, the sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-ethylphenoxy)-2-(4-methylphenyl)ethanone
- 4-ethyl-5-(1-(4-ethylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol
- 2-(4-methylphenyl)-1,3-thiazole-4-carboxamide
Uniqueness
2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of triazole and thiazole rings linked by a sulfanyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[5-[1-(4-ethylphenoxy)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S2/c1-5-18-8-12-20(13-9-18)32-17(3)23-28-29-25(30(23)4)34-15-22(31)27-24-26-21(14-33-24)19-10-6-16(2)7-11-19/h6-14,17H,5,15H2,1-4H3,(H,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRVHZKKRCBGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C2=NN=C(N2C)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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